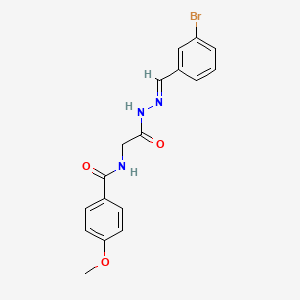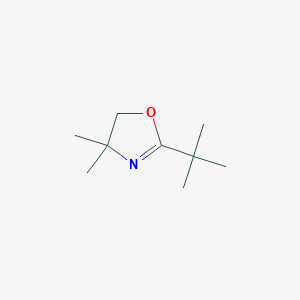
2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound with the molecular formula C9H17NO. It is a rare and unique chemical that is primarily used in early discovery research . The compound is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with a suitable diketone or ketoester in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired oxazole ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxazole and dihydro-oxazole derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole: A unique oxazole derivative with specific structural features.
2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-thiazole: Similar structure but contains sulfur instead of oxygen.
2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-imidazole: Contains nitrogen instead of oxygen in the ring.
Uniqueness
This compound is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. Its tert-butyl and dimethyl substituents further enhance its stability and reactivity compared to similar compounds .
Properties
CAS No. |
90949-59-0 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-tert-butyl-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C9H17NO/c1-8(2,3)7-10-9(4,5)6-11-7/h6H2,1-5H3 |
InChI Key |
MCTFMYXTMFPCDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082258.png)
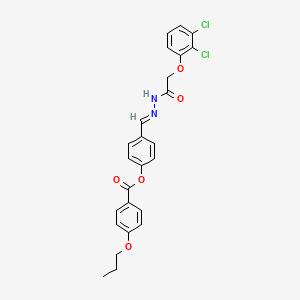
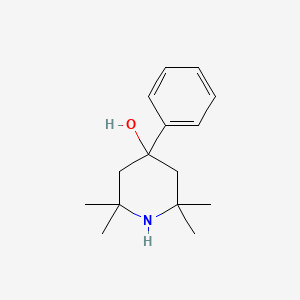
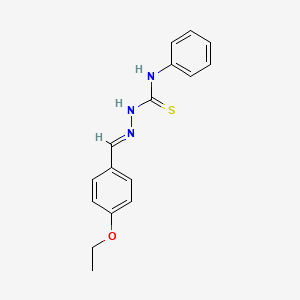
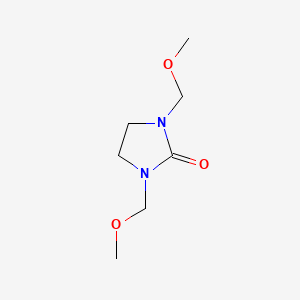
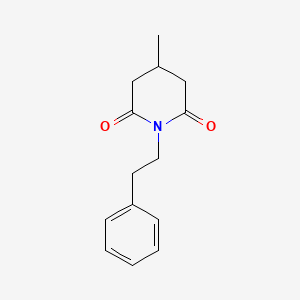
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15082306.png)
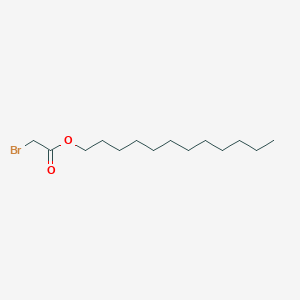
![N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide](/img/structure/B15082318.png)
![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15082326.png)
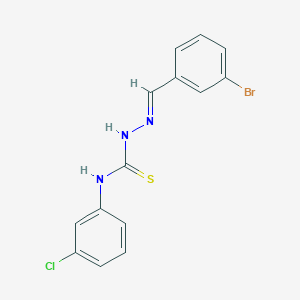
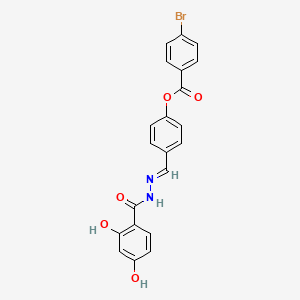
![3-allyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15082334.png)
